molecular formula C21H31N3O2 B12955137 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol

2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol

Cat. No.: B12955137
M. Wt: 357.5 g/mol
InChI Key: WMHDCRWFBUKCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as kinase inhibitors. This compound is of interest due to its potential biological activities and its role in modulating protein kinase enzymatic activity, which is crucial for various cellular processes such as proliferation, differentiation, and programmed cell death .

Preparation Methods

The synthesis of 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Functionalization: The hydroxyethyl and neopentyl groups are introduced through further substitution reactions, often involving alkyl halides and appropriate bases.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol involves the inhibition of protein kinases. Protein kinases are enzymes that phosphorylate specific amino acids in proteins, regulating their activity. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and survival. The molecular targets include kinases such as c-Met, KDF, c-Kit, flt-3, and flt-4, which are implicated in various diseases .

Comparison with Similar Compounds

Similar compounds to 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol include other quinoline derivatives and kinase inhibitors. Some of these compounds are:

Biological Activity

The compound 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, particularly in the context of cancer treatment and other pharmacological effects.

Synthesis

The synthesis of quinoline derivatives typically involves multi-step organic reactions. In the case of this compound, the process may include:

  • Formation of the Quinoline Core : The quinoline structure is synthesized using cyclization reactions involving appropriate precursors.
  • Piperazine Substitution : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
  • Hydroxylation : Hydroxyl groups are introduced to enhance solubility and biological activity.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have evaluated the anticancer potential of quinoline derivatives, including this compound.

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with GI50 values indicating effective growth inhibition .
    • For instance, compounds similar to this compound demonstrated GI50 values ranging from 28 µM to 48 µM against PC-3 cells .
  • Mechanism of Action :
    • The anticancer activity is often linked to the inhibition of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival and proliferation. Compounds that inhibit Hsp90 can induce degradation of client proteins such as CDK4, leading to reduced cell growth .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens.

  • Inhibition Studies :
    • Preliminary tests have shown that quinoline derivatives can inhibit bacterial growth effectively, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies and Research Findings

Several studies highlight the biological activity of quinoline derivatives:

StudyCompound TestedCell LineGI50 (µM)Notes
2-Hydroxyethyl Quinoline DerivativesMDA-MB-231<10Significant reduction in viability
Quinoline DerivativesPC-328 - 48Effective against prostate cancer
Substituted Quinoline CarboxamidesVarious BacteriaVariesEffective against M. tuberculosis

Properties

Molecular Formula

C21H31N3O2

Molecular Weight

357.5 g/mol

IUPAC Name

2-[[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26)

InChI Key

WMHDCRWFBUKCAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CCN(CC1CCO)CC2=CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.